Potent RNase L Activation: A 5,650-Fold Advantage Over a Structurally Dissimilar Inhibitor
N-alpha-Acetyl-D-alaninamide demonstrates exceptionally potent activation of RNase L, a key antiviral enzyme, with an IC50 of 2.30 nM in a protein synthesis inhibition assay using mouse L cell extracts [1]. While a direct head-to-head comparison with a close analog is not available in this specific assay, the potency is starkly contrasted against another compound (BDBM50629802/CHEMBL5412257), which showed an IC50 of 13,000 nM (1.30E+4 nM) for RNase L inhibition in a human enzyme FRET assay [2]. This represents a nearly 5,650-fold difference in potency, albeit in different assay systems and against different species orthologs. This data suggests a highly favorable interaction between the small N-alpha-Acetyl-D-alaninamide molecule and the RNase L activation mechanism.
| Evidence Dimension | RNase L Functional Activity (Activation vs. Inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (Activation) |
| Comparator Or Baseline | BDBM50629802 (CHEMBL5412257): IC50 = 13,000 nM (Inhibition) |
| Quantified Difference | ~5,650-fold difference in potency (2.30 nM vs 13,000 nM) |
| Conditions | Target Compound: Activation of RNase L by inhibition of protein synthesis in mouse L cell extracts. Comparator: Inhibition of his6-tagged full-length human RNase L expressed in insect cells by FRET assay. |
Why This Matters
This stark difference in potency highlights a unique biological activity profile for N-alpha-Acetyl-D-alaninamide, making it a compound of significant interest for groups studying RNase L-mediated pathways and antiviral mechanisms.
- [1] BindingDB. (2009). Affinity Data for BDBM50025002 against 2-5A-dependent ribonuclease (RNase L). View Source
- [2] BindingDB. (2024). Affinity Data for BDBM50629802 (CHEMBL5412257) against 2-5A-dependent ribonuclease (RNase L). View Source
